N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide
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Overview
Description
N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a quinazoline core, which is known for its biological activity, and a piperidine ring, which is often found in pharmacologically active molecules.
Preparation Methods
The synthesis of N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the quinazoline and piperidine intermediates. One common synthetic route includes the following steps:
Preparation of 6,7-dimethoxyquinazoline: This can be achieved by reacting 4-chloro-6,7-dimethoxyquinazoline with appropriate nucleophiles.
Formation of the piperidine intermediate: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives.
Coupling of the intermediates: The quinazoline and piperidine intermediates are then coupled under specific conditions, often using N,N-diisopropylethylamine as a base and isopropanol as a solvent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline ring.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making the compound a potential candidate for cancer therapy.
Comparison with Similar Compounds
N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide can be compared with other quinazoline derivatives, such as:
Erlotinib: A tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Gefitinib: Another tyrosine kinase inhibitor with similar applications.
Tandutinib: A kinase inhibitor investigated for its potential in treating myeloid leukemia.
The uniqueness of this compound lies in its specific structural features, such as the cyclopropanecarboxamide moiety, which may confer distinct biological activities and pharmacokinetic properties.
Properties
Molecular Formula |
C19H24N4O3 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C19H24N4O3/c1-25-16-8-14-15(9-17(16)26-2)20-11-21-18(14)23-7-3-4-13(10-23)22-19(24)12-5-6-12/h8-9,11-13H,3-7,10H2,1-2H3,(H,22,24) |
InChI Key |
OVXSXNZPCIFWES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCCC(C3)NC(=O)C4CC4)OC |
Origin of Product |
United States |
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